1-allyltetrahydro-4(1H)-pyridinone

Vue d'ensemble

Description

1-Allyltetrahydro-4(1H)-pyridinone is a heterocyclic organic compound with a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the allyl group and the tetrahydro-4(1H)-pyridinone ring system imparts unique chemical properties to this molecule.

Mécanisme D'action

Target of Action

The primary targets of 1-allyltetrahydro-4(1H)-pyridinone are extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a significant role in cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This interaction results in the disruption of the normal cellular processes controlled by this pathway, including cell growth and division .

Biochemical Pathways

The compound affects the MAPK pathway, a critical biochemical pathway involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus . The inhibition of this pathway by this compound can lead to the prevention of cell proliferation and induction of cell death .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, these properties significantly impact the bioavailability of the compound. In general, pharmacokinetic studies help to understand how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted. These factors are crucial in determining the compound’s effectiveness and potential side effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the MAPK pathway . This inhibition disrupts normal cell signaling, leading to the prevention of cell proliferation and the induction of cell death . Therefore, the compound may have potential antineoplastic activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Allyltetrahydro-4(1H)-pyridinone can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with allyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and reduce reaction times. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Allyltetrahydro-4(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinone ring to a fully saturated piperidine ring.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted pyridinone derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Allyltetrahydro-4(1H)-pyridinone is being explored for its potential as a pharmacophore in drug development. Research indicates that it interacts with extracellular signal-regulated kinases 1/2 (ERK1/2), inhibiting the MAP kinase pathway, which is crucial for various cellular processes. Its biological activities include:

- Antimicrobial Properties : Studies have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of derivatives that may enhance biological activity or improve pharmacokinetic properties. For instance, modifications to the pyridinone ring can yield compounds with improved solubility and bioavailability .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results demonstrated comparable or superior activity against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. This study highlights the importance of exploring novel compounds in the fight against antibiotic resistance.

Case Study 2: Inhibition of Cancer Cell Proliferation

Research has indicated that derivatives of pyridinones, including this compound, exhibit antiproliferative effects on cancer cell lines. A recent study evaluated several derivatives for their activity against gastric carcinoma cells, revealing that specific modifications significantly enhanced their potency (IC50 values as low as 0.06 μM) while maintaining favorable pharmacokinetic profiles .

Comparaison Avec Des Composés Similaires

1-Allylpiperidine: Similar in structure but lacks the carbonyl group.

4-Allylpyridine: Contains a pyridine ring instead of a pyridinone ring.

1-Allyltetrahydro-2(1H)-pyridinone: Similar structure with a different position of the carbonyl group.

Uniqueness: 1-Allyltetrahydro-4(1H)-pyridinone is unique due to the presence of both the allyl group and the tetrahydro-4(1H)-pyridinone ring system. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Activité Biologique

1-Allyltetrahydro-4(1H)-pyridinone, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyridine ring structure, which is known for its ability to interact with various biological targets. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

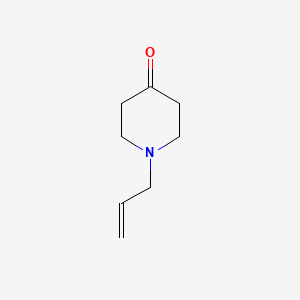

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridinone core with an allyl substituent, contributing to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 139.18 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

| pKa | Not determined |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results showed that it had comparable or superior activity against certain resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property may be attributed to its ability to modulate signaling pathways involved in inflammatory responses.

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. Preliminary results indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound’s ability to target specific cancer-related pathways makes it a candidate for further development as an anticancer agent.

Table 2: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the nitrogen atom in the pyridine ring allows for coordination with metal ions, potentially disrupting metalloprotein functions essential for microbial survival and cancer cell proliferation.

Proposed Mechanisms

- Membrane Disruption : Interacts with lipid bilayers, leading to increased permeability.

- Cytokine Modulation : Alters signaling pathways involved in inflammation.

- Apoptosis Induction : Triggers mitochondrial pathways leading to programmed cell death.

Propriétés

IUPAC Name |

1-prop-2-enylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGPIJRMICXHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462896 | |

| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20785-46-0 | |

| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.